Camylofin

説明

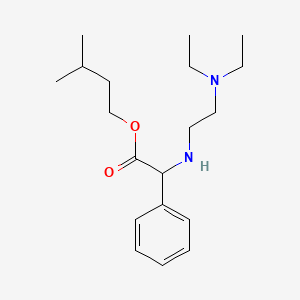

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOOHIUJEJZCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5892-41-1 (di-hydrochloride) | |

| Record name | Camylofin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046415 | |

| Record name | Camylofin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-30-8 | |

| Record name | Camylofin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camylofin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camylofin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camylofin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Camylofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMYLOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Camylofin's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent utilized for the relaxation of smooth muscle, particularly in the gastrointestinal, biliary, and urogenital tracts. Its efficacy stems from a dual mechanism of action, combining both neurotropic and musculotropic effects. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its spasmolytic effects, details relevant experimental protocols for its pharmacological characterization, and presents its mechanism through structured data and visual diagrams.

Introduction

Smooth muscle spasms are the underlying cause of pain and dysfunction in a variety of clinical conditions, including irritable bowel syndrome, biliary and renal colic, and dysmenorrhea. Pharmacological interventions aim to alleviate these spasms by targeting the physiological processes that govern smooth muscle contraction. This compound is a therapeutic agent that achieves this through a comprehensive dual action: it antagonizes the effects of acetylcholine (B1216132) at muscarinic receptors and directly relaxes smooth muscle cells.[1][2][3] This guide will dissect these two interconnected mechanisms.

Dual Mechanism of Action

This compound's spasmolytic properties are attributed to two distinct, yet synergistic, mechanisms:

-

Neurotropic (Anticholinergic) Action: this compound exhibits a competitive antagonism at muscarinic acetylcholine receptors on the surface of smooth muscle cells.[1][4] By blocking these receptors, it prevents acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, from inducing muscle contraction. However, this anticholinergic effect is reported to be milder than that of atropine, with studies suggesting its potency to be approximately one-seventh that of atropine.[4]

-

Musculotropic (Direct) Action: this compound also acts directly on the smooth muscle cells, independent of nerve stimulation.[1][2][4] This direct effect is primarily attributed to the inhibition of phosphodiesterase type IV (PDE4).[1] The inhibition of PDE4 leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate a signaling cascade that results in the sequestration of intracellular calcium ions and a decrease in the sensitivity of the contractile machinery to calcium, ultimately leading to muscle relaxation.[1] Some evidence also suggests that this compound may directly inhibit calcium ion influx into the smooth muscle cells.[5]

Signaling Pathways

The dual mechanisms of this compound's action can be visualized through the following signaling pathways:

Quantitative Pharmacological Data

Table 1: Anticholinergic (Neurotropic) Activity

| Parameter | This compound | Atropine (Reference) |

| Receptor Target | Muscarinic Acetylcholine Receptors | Muscarinic Acetylcholine Receptors |

| Action | Competitive Antagonist | Competitive Antagonist |

| pA2 Value | Data not available | ~8.7 (in human colon)[6] |

| Relative Potency | ~1/7th of Atropine[4] | 1 |

Table 2: Phosphodiesterase IV (PDE4) Inhibition (Musculotropic Activity)

| Parameter | This compound | Roflumilast (Reference) | Papaverine (Reference) |

| Enzyme Target | Phosphodiesterase IV (PDE4) | Phosphodiesterase IV (PDE4) | Phosphodiesterases (non-selective) |

| Action | Inhibitor | Inhibitor | Inhibitor |

| IC50 Value | Data not available | ~0.7 nM[7] | ~14.3 µM (antispasmodic IC50)[8] |

Experimental Protocols

The pharmacological characterization of this compound's mechanism of action on smooth muscle typically involves a series of in vitro experiments. The following are detailed methodologies for key assays.

Isolated Organ Bath Studies for Antispasmodic Activity

Objective: To determine the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Cumulative Concentration-Response Curve for Acetylcholine: After an equilibration period, cumulative concentrations of acetylcholine are added to the organ bath to establish a baseline concentration-response curve.

-

Antagonism Assay: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period. A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.

-

Data Analysis: The rightward shift of the acetylcholine concentration-response curve in the presence of this compound is used to calculate the pA2 value, which quantifies the affinity of the antagonist for the receptor.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on PDE4 activity.

Methodology:

-

Enzyme Preparation: Recombinant human PDE4 is used as the enzyme source.

-

Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.

-

Procedure: The PDE4 enzyme is incubated with the fluorescent cAMP substrate in the presence of varying concentrations of this compound.

-

Detection: After the incubation period, a binding agent that selectively binds to the phosphorylated substrate is added. The change in fluorescence polarization is measured, which is inversely proportional to the amount of cAMP hydrolyzed.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is determined from the concentration-response curve.

Measurement of Intracellular cAMP Levels

Objective: To determine the effect of this compound on intracellular cAMP accumulation in smooth muscle cells.

Methodology:

-

Cell Culture: Primary smooth muscle cells (e.g., from rat aorta) are cultured to confluence.

-

Cell Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation by other PDEs) and then treated with varying concentrations of this compound.

-

Cell Lysis and cAMP Extraction: After treatment, the cells are lysed, and intracellular cAMP is extracted.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The fold increase in cAMP levels in response to this compound treatment is calculated relative to untreated control cells.

Conclusion

This compound's efficacy as a smooth muscle relaxant is firmly rooted in its dual pharmacological action. By concurrently inhibiting acetylcholine-induced contractions and directly promoting muscle relaxation through PDE4 inhibition, it provides a comprehensive approach to the management of smooth muscle spasms. Further research to precisely quantify the binding affinities and inhibitory concentrations of this compound will provide a more complete understanding of its pharmacological profile and aid in the development of more targeted and effective antispasmodic therapies.

References

- 1. A pharmacokinetic profiling study after single-tablet regimen of this compound 50 mg and paracetamol 325 mg in healthy participants - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 2. researchgate.net [researchgate.net]

- 3. innovationaljournals.com [innovationaljournals.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrcog.org [ijrcog.org]

- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparing the Outcomes of Different Agents to Treat Vasospasm at Microsurgical Anastomosis during the Papaverine Shortage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Muscarinic Receptor Subtype Affinity of Camylofin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Camylofin is an antispasmodic agent with known antimuscarinic properties, utilized for the relaxation of smooth muscles.[1][2] Its therapeutic effects are attributed to its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). However, a detailed quantitative analysis of its binding affinity for the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the methodologies and signaling pathways relevant to determining the muscarinic receptor subtype affinity of compounds like this compound. It is designed to offer researchers and drug development professionals a foundational understanding of the experimental procedures and cellular mechanisms involved in the pharmacological characterization of antimuscarinic agents.

Quantitative Affinity Data for this compound

A thorough review of the existing scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for this compound at the individual M1, M2, M3, M4, and M5 muscarinic receptor subtypes. While this compound is recognized for its neurotropic action by competitively blocking the interaction of acetylcholine with muscarinic receptors, its subtype selectivity profile remains to be fully elucidated in public-domain research.[1] The following sections, therefore, detail the standard experimental protocols used to determine such affinities and the relevant signaling pathways.

Experimental Protocols for Determining Muscarinic Receptor Affinity

The determination of a compound's affinity for muscarinic receptor subtypes is a critical step in its pharmacological profiling. Radioligand binding assays are a fundamental method for this purpose.[3][4]

2.1. Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that specifically binds to a muscarinic receptor subtype. The inhibition constant (Kᵢ) is then determined, which reflects the affinity of the test compound for the receptor.[5]

2.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are required.[5]

-

Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.[5][6]

-

Test Compound: this compound dihydrochloride.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., PBS or Tris-HCl).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

2.1.2. Procedure

-

Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are thawed on ice and diluted in ice-cold assay buffer to a predetermined optimal protein concentration.[3]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its K₋d value), and varying concentrations of the unlabeled test compound (this compound).[5]

-

Incubation: The plates are incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[5]

2.2. Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For muscarinic receptors, these can include measuring changes in intracellular second messengers like calcium or cyclic AMP (cAMP).[3]

2.2.1. Calcium Mobilization Assay (for M1, M3, and M5 Receptors) M1, M3, and M5 receptors couple to Gᵩ/₁₁ proteins, and their activation leads to an increase in intracellular calcium.[7][8]

-

Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are cultured in a suitable assay plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[3]

-

Compound Addition: The test compound (this compound) is added to the cells. To assess antagonist activity, cells are pre-incubated with the antagonist before adding a known muscarinic agonist.

-

Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.[3]

2.2.2. cAMP Assay (for M2 and M4 Receptors) M2 and M4 receptors couple to Gᵢ/ₒ proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][8]

-

Cell Culture: Cells expressing the M2 or M4 receptor subtype are cultured in an appropriate assay plate.

-

Cell Stimulation: Cells are treated with an agent that stimulates cAMP production (e.g., forskolin) in the presence of varying concentrations of the test compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and IC₅₀ values are determined.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on their G-protein coupling.[7][8]

3.1. Gᵩ/₁₁-Coupled Receptors (M1, M3, M5)

These receptors, upon activation by acetylcholine, stimulate phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7]

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

3.2. Gᵢ/ₒ-Coupled Receptors (M2, M4)

Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and consequently reduced protein kinase A (PKA) activity.[7]

Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. ijrcog.org [ijrcog.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

In-Depth Technical Guide to the Physicochemical Properties of Camylofin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camylofin hydrochloride is a synthetic antispasmodic agent recognized for its dual mechanism of action, which combines anticholinergic and direct musculotropic effects. This dual functionality allows for effective relief of smooth muscle spasms. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visual representation of its signaling pathways. All quantitative data is summarized for clarity, and methodologies are described to support further research and development.

Physicochemical Properties

This compound hydrochloride's therapeutic efficacy is intrinsically linked to its physicochemical characteristics. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₂N₂O₂·2HCl | [1] |

| Molecular Weight | 393.39 g/mol | [1] |

| Melting Point | 173 °C | [2] |

| Solubility | Soluble in DMSO.[3] | [3] |

| pKa | 8.7 (for this compound) | [4] |

| LogP (calculated) | 3.9 |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common and reliable method is the capillary melting point test.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound hydrochloride is introduced into a thin-walled capillary tube, sealed at one end. The powder is compacted by tapping the tube gently.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a means to observe the sample is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a flask containing a known volume of the solvent (e.g., water, buffer of a specific pH).

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5][6]

pKa Determination (HPLC-Based Method)

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a drug at different physiological pH values. A common method involves High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Mobile Phase Preparation: A series of mobile phases with varying pH values are prepared using appropriate buffer systems. The organic modifier content is kept constant.

-

Chromatographic Analysis: A solution of this compound hydrochloride is injected into the HPLC system for each mobile phase pH. The retention time is recorded.

-

Data Analysis: The retention factor (k) is calculated for each pH. A plot of k versus the mobile phase pH is generated, which typically results in a sigmoidal curve for an ionizable compound.

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve.[7][8][9][10][11]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key measure of a drug's lipophilicity, which influences its membrane permeability and distribution.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound hydrochloride in each phase is determined using a suitable analytical technique like HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5][12][13]

Signaling Pathways

This compound hydrochloride exerts its therapeutic effects through two primary signaling pathways: an anticholinergic pathway and a direct musculotropic pathway.

Anticholinergic Signaling Pathway

This compound hydrochloride acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. While specific binding affinities for all subtypes are not extensively documented in publicly available literature, its anticholinergic action implies interaction with muscarinic receptors (M-receptors) on smooth muscle cells. The general pathway is as follows:

Caption: Anticholinergic action of this compound hydrochloride.

Musculotropic Signaling Pathway (Phosphodiesterase IV Inhibition)

This compound hydrochloride directly relaxes smooth muscle by inhibiting phosphodiesterase type IV (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and initiates a cascade that results in smooth muscle relaxation.

Caption: Musculotropic action via PDE4 inhibition.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound hydrochloride, offering valuable data and experimental protocols for researchers and drug development professionals. The elucidation of its dual signaling pathways through visual diagrams further clarifies its mechanism of action. While key quantitative data such as experimentally determined pKa and LogP values, and specific muscarinic receptor subtype affinities are not extensively available in the public literature, the provided information serves as a robust foundation for future investigation and application of this compound hydrochloride in a scientific and developmental context.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and this compound Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The action of PKA on smooth muscle myosin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Chemical Synthesis of Camylofin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent possessing a dual mechanism of action, exhibiting both anticholinergic and direct smooth muscle relaxant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed chemical synthesis of this compound. Furthermore, it elucidates the key signaling pathways involved in its pharmacological effects, namely its action as a muscarinic antagonist and a phosphodiesterase IV (PDE4) inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, chemically known as 3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate, is a synthetic compound belonging to the class of phenylacetates.[1] Its structure features a phenylacetic acid core, esterified with isoamyl alcohol and substituted with a diethylaminoethylamino group at the alpha-carbon. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride (B599025) salt, which is the common pharmaceutical form.[2][3][4]

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound (Free Base) | This compound Dihydrochloride | Reference(s) |

| IUPAC Name | 3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | 3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;dihydrochloride | [3][5] |

| Molecular Formula | C₁₉H₃₂N₂O₂ | C₁₉H₃₄Cl₂N₂O₂ | [3][5] |

| Molecular Weight | 320.47 g/mol | 393.39 g/mol | [5][6] |

| CAS Number | 54-30-8 | 5892-41-1 | [3][5] |

| Appearance | - | White to off-white solid | [4] |

| Solubility | - | Soluble in DMSO | [2] |

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that commences with the α-bromination of phenylacetic acid via the Hell-Volhard-Zelinsky reaction. The resulting α-bromo phenylacetyl bromide is then esterified, followed by an alkylation reaction to introduce the side chain, yielding the final this compound molecule.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2-phenylacetyl bromide via Hell-Volhard-Zelinsky Reaction

-

Materials: Phenylacetic acid, red phosphorus (catalytic amount), bromine.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of phenylacetic acid and a catalytic amount of red phosphorus is heated. Bromine is added dropwise to the heated mixture. The reaction is refluxed until the reaction is complete, which can be monitored by the disappearance of the red color of bromine. The reaction mixture is then distilled under reduced pressure to yield 2-bromo-2-phenylacetyl bromide.

Step 2: Synthesis of 3-methylbutyl bromo(phenyl)acetate

-

Materials: 2-Bromo-2-phenylacetyl bromide, isoamyl alcohol (3-methyl-1-butanol).

-

Procedure: 2-Bromo-2-phenylacetyl bromide is slowly added to an excess of isoamyl alcohol with stirring, typically at a controlled temperature to manage the exothermic reaction. The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete esterification. The excess alcohol is removed under reduced pressure, and the crude product is purified, for instance, by vacuum distillation, to give 3-methylbutyl bromo(phenyl)acetate.

Step 3: Synthesis of this compound (Alkylation)

-

Materials: 3-methylbutyl bromo(phenyl)acetate, N,N-Diethylethylenediamine.

-

Procedure: 3-methylbutyl bromo(phenyl)acetate is dissolved in a suitable inert solvent (e.g., toluene, acetonitrile). N,N-Diethylethylenediamine is added to the solution, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by extraction and subsequent distillation or chromatography to yield this compound free base.

Step 4: Formation of this compound Dihydrochloride

-

Materials: this compound free base, hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether).

-

Procedure: The purified this compound free base is dissolved in a suitable organic solvent. A solution of hydrochloric acid is then added dropwise with stirring until the precipitation of the dihydrochloride salt is complete. The solid is collected by filtration, washed with a cold solvent to remove any impurities, and dried under vacuum to yield this compound dihydrochloride.

Synthesis Workflow

Caption: Chemical synthesis workflow of this compound Dihydrochloride.

Mechanism of Action and Signaling Pathways

This compound exerts its antispasmodic effects through a dual mechanism: as a non-selective muscarinic receptor antagonist and as a phosphodiesterase IV (PDE4) inhibitor.[7] This combination of actions leads to the relaxation of smooth muscles.

Antimuscarinic Action

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are prevalent in smooth muscle.[7] By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascade that leads to muscle contraction.

Caption: Antimuscarinic signaling pathway of this compound.

Phosphodiesterase IV (PDE4) Inhibition

This compound also directly relaxes smooth muscle by inhibiting phosphodiesterase type IV (PDE4).[7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). Inactivated MLCK cannot phosphorylate myosin light chains, which is a crucial step for muscle contraction, thus leading to relaxation.

Caption: PDE4 inhibition signaling pathway of this compound.

Conclusion

This compound is a synthetically accessible antispasmodic agent with a well-characterized dual mechanism of action. Its synthesis, originating from phenylacetic acid, involves standard organic transformations. The pharmacological efficacy of this compound stems from its ability to concurrently block muscarinic receptors and inhibit PDE4, leading to effective smooth muscle relaxation. This comprehensive technical guide provides essential information for researchers and professionals in the field, facilitating a deeper understanding of this compound's chemistry and pharmacology, which can aid in the development of novel therapeutic agents.

References

- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 2. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKA-dependent activation of PDE3A and PDE4 and inhibition of adenylyl cyclase V/VI in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Camylofin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin, a well-established smooth muscle relaxant, exerts its therapeutic effects through a dual mechanism of action, positioning it as a valuable agent in the management of spasmodic conditions. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on the experimental protocols and screening methods essential for its preclinical evaluation. The document details methodologies for assessing its primary antispasmodic effects, stemming from its combined phosphodiesterase IV (PDE4) inhibitory and anticholinergic properties. Furthermore, it outlines screening protocols for its potential analgesic and anti-inflammatory activities. Data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a synthetic antispasmodic agent utilized primarily for the relief of smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital disorders.[1][2] Its clinical efficacy is rooted in a multifaceted pharmacological profile, characterized by both direct musculotropic and neurotropic actions.[1] This dual mechanism allows for a comprehensive approach to smooth muscle relaxation. This guide serves as a technical resource, delineating the core biological activities of this compound and providing detailed experimental frameworks for their screening and characterization.

Mechanism of Action

This compound's antispasmodic activity is a result of two primary pharmacological actions:

-

Musculotropic Effect: Direct relaxation of smooth muscle is achieved through the inhibition of phosphodiesterase type IV (PDE4).[1] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces cytosolic calcium levels, resulting in smooth muscle relaxation.[1]

-

Neurotropic Effect: this compound also exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[1] By blocking the binding of acetylcholine (B1216132) to muscarinic receptors on smooth muscle cells, it counteracts cholinergic-mediated smooth muscle contraction.[1]

Biological Activity Screening Protocols

This section details the experimental methodologies for screening the key biological activities of this compound.

Antispasmodic Activity

The primary activity of this compound is its ability to relieve smooth muscle spasms. This can be assessed using both in vitro and in vivo models.

The isolated organ bath technique is a classical pharmacological method to evaluate the direct effects of a substance on smooth muscle contractility.[3][4]

Experimental Protocol:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., rat or guinea pig ileum, trachea, or bladder) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).[3][5]

-

Transducer Setup: The tissue is connected to an isometric force transducer to record muscle contractions. An initial tension of 1g is typically applied.[3]

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the physiological salt solution being replaced every 15-20 minutes.[5]

-

Induction of Contraction: A spasmogen, such as acetylcholine, histamine, or potassium chloride (KCl), is added to the organ bath to induce a sustained contraction.[3]

-

This compound Administration: Once a stable contraction is achieved, cumulative or non-cumulative concentrations of this compound are added to the bath.

-

Data Analysis: The relaxation of the smooth muscle is recorded, and the concentration of this compound that produces 50% of the maximal relaxation (IC₅₀) is calculated.

Phosphodiesterase IV (PDE4) Inhibition Assay

This biochemical assay quantifies the inhibitory effect of this compound on PDE4 activity.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 is used as the enzyme source. The substrate, cAMP, is typically radiolabeled (e.g., [³H]-cAMP) or fluorescently labeled.

-

Reaction Mixture: The assay is performed in a microplate format. Each well contains the PDE4 enzyme, the substrate, and varying concentrations of this compound or a reference inhibitor (e.g., Rolipram).

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 15-30 minutes).

-

Termination of Reaction: The enzymatic reaction is terminated. In the case of a radiolabeled assay, this can be done by adding a slurry of anion-exchange resin which binds the unhydrolyzed cAMP.

-

Quantification: The amount of hydrolyzed product (e.g., [³H]-AMP) is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescence-based assays, a microplate reader is used.

-

Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Muscarinic Receptor Binding Assay

This assay determines the affinity of this compound for muscarinic receptors.

Experimental Protocol:

-

Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype (e.g., M₁, M₂, M₃) are prepared from cell lines or animal tissues (e.g., rat brain cortex for M₁).

-

Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine) is used.

-

Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound or a reference antagonist (e.g., atropine).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. The inhibition constant (Ki) of this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Analgesic Activity Screening

While primarily an antispasmodic, this compound is often used in combination with analgesics for painful spasmodic conditions.[6][7] Its potential intrinsic analgesic properties, particularly for visceral pain, can be screened using the following model.

This is a widely used model for screening peripheral analgesic activity, particularly for visceral pain.[8][9]

Experimental Protocol:

-

Animal Model: Male albino mice are typically used.

-

Drug Administration: Animals are divided into groups and administered this compound (at various doses), a reference analgesic (e.g., diclofenac), or the vehicle orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10][11]

-

Observation: The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.[8]

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Anti-inflammatory Activity Screening

This compound's potential anti-inflammatory effects can be evaluated using standard animal models of acute inflammation.

This is a classic and highly reproducible model of acute inflammation.[12][13][14]

Experimental Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: Animals receive this compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle orally.

-

Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[15]

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[15]

-

Data Analysis: The percentage inhibition of edema is calculated for the drug-treated groups compared to the vehicle control group.

Quantitative Data Summary

Table 1: In Vitro Antispasmodic and Receptor Binding Profile of this compound

| Assay | Tissue/Receptor | Spasmogen/Ligand | Parameter | Reported/Expected Value |

| Isolated Organ Bath | Guinea Pig Ileum | Acetylcholine | IC₅₀ | Data not available |

| PDE4 Inhibition | Recombinant Human PDE4 | cAMP | IC₅₀ | Data not available |

| Muscarinic Receptor Binding | M₃ Receptor | [³H]-NMS | Ki | Data not available |

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of this compound

| Model | Species | Endpoint | Parameter | Reported/Expected Value |

| Acetic Acid-Induced Writhing | Mouse | Number of Writhes | % Inhibition | Data not available |

| Carrageenan-Induced Paw Edema | Rat | Paw Volume | % Inhibition | Data not available |

Conclusion

This compound's established efficacy as an antispasmodic is well-supported by its dual mechanism of action involving both musculotropic and neurotropic pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical screening and characterization of this compound and other compounds with similar pharmacological profiles. While specific quantitative preclinical data for this compound is sparse in publicly accessible literature, the outlined methodologies for assessing antispasmodic, analgesic, and anti-inflammatory activities are standard and validated approaches in drug discovery and development. This guide serves as a valuable resource for researchers and scientists involved in the investigation of smooth muscle relaxants and related therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: View Uses, Side Effects and Medicines [truemeds.in]

- 3. scispace.com [scispace.com]

- 4. reprocell.com [reprocell.com]

- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic profiling study after single-tablet regimen of this compound 50 mg and paracetamol 325 mg in healthy participants - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 7. ijrcog.org [ijrcog.org]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. Animal Models of Visceral Pain - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]

In Vitro Characterization of Camylofin's Spasmolytic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the spasmolytic effects of Camylofin. This compound is a smooth muscle relaxant utilized for conditions such as abdominal colic and the augmentation of labor.[1][2] Its efficacy stems from a potent dual mechanism of action, combining direct musculotropic (acting on the muscle cell) and neurotropic (acting on nerve impulses) effects to achieve smooth muscle relaxation.[1][2] This document details the underlying signaling pathways, experimental protocols for potency determination, and a framework for data presentation.

Core Mechanisms of Spasmolytic Action

This compound's spasmolytic activity is primarily attributed to two distinct pharmacological actions: a direct, papaverine-like effect on smooth muscle cells and a mild, atropine-like anticholinergic effect.[3] Some evidence also suggests a minor contribution from calcium channel blockade.[4]

Musculotropic Effect: Phosphodiesterase IV (PDE4) Inhibition

This compound acts directly on smooth muscle cells as a phosphodiesterase type IV (PDE4) inhibitor.[5][6][7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[8][9] By inhibiting PDE4, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). Since MLCK is essential for the phosphorylation of myosin and subsequent muscle contraction, its inhibition leads to smooth muscle relaxation.[10] This mechanism is particularly effective in relaxing spasms induced by non-receptor-mediated stimuli.

References

- 1. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H32N2O2 | CID 5902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FMRFamide enhances acetylcholine-induced contractions of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 10. Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]

Camylofin's Antagonism of Muscarinic Type-3 Receptors in Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is recognized for its efficacy as a smooth muscle relaxant, a therapeutic action attributed, in part, to its anticholinergic properties. This technical guide delves into the core mechanism of this compound's action: the blockade of muscarinic type-3 (M3) receptors within smooth muscle tissue. While specific quantitative data on the binding affinity and potency of this compound at the M3 receptor are not extensively documented in publicly available literature, this paper will provide a comprehensive overview of the established M3 receptor signaling pathway, detailed experimental protocols for characterizing M3 antagonists, and illustrative data to contextualize the anticipated pharmacological profile of this compound. The aim is to equip researchers and drug development professionals with a thorough understanding of the scientific principles underlying this compound's therapeutic effect on smooth muscle.

Introduction to Muscarinic M3 Receptors in Smooth Muscle

Muscarinic acetylcholine (B1216132) receptors are a subtype of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] In smooth muscle tissues, such as those found in the gastrointestinal tract, bronchi, and bladder, the M3 receptor subtype is predominantly responsible for mediating contraction.[3][4]

Activation of the M3 receptor by acetylcholine initiates a well-defined signaling cascade. The M3 receptor is coupled to the Gq/11 class of G proteins.[5][6] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ concentration is a critical event leading to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.[5]

This compound as a Muscarinic M3 Receptor Antagonist

This compound's therapeutic role as a smooth muscle relaxant is attributed to its dual mechanism of action: a direct musculotropic effect and an indirect neurotropic (anticholinergic) effect.[7] The anticholinergic action involves the blockade of muscarinic receptors.[7] Specifically, evidence suggests that this compound acts as an antagonist at M3 receptors on smooth muscle cells, thereby inhibiting acetylcholine-induced contractions.[8] By blocking the M3 receptor, this compound prevents the initiation of the signaling cascade described above, leading to a reduction in intracellular calcium levels and subsequent muscle relaxation.

Data Presentation: Illustrative Quantitative Analysis

To provide a practical framework for understanding the characterization of an M3 antagonist like this compound, the following tables present illustrative quantitative data that would be generated from the experimental protocols described in Section 4.

Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate the format and type of results obtained from standard pharmacological assays. They do not represent experimentally determined values for this compound.

Table 1: Illustrative Radioligand Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Illustrative Kᵢ (nM) |

| M₁ | 150 |

| M₂ | 250 |

| M₃ | 50 |

| M₄ | 180 |

| M₅ | 200 |

Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Illustrative Functional Potency of this compound in Smooth Muscle Preparations

| Assay | Tissue Preparation | Agonist | Illustrative IC₅₀ (nM) |

| In vitro organ bath | Guinea pig ileum | Acetylcholine | 75 |

| In vitro organ bath | Porcine bladder | Carbachol | 90 |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human M3 muscarinic receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK cells) recombinantly expressing the human M3 muscarinic receptor.

-

Radioligand: A radiolabeled antagonist with high affinity for the M3 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Organ Bath)

In vitro organ bath studies assess the functional effect of a compound on isolated smooth muscle tissue.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or porcine bladder) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Transducer: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a specific concentration of this compound for a predetermined period.

-

Shift in Concentration-Response Curve: The agonist concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve. The IC₅₀ value is determined, representing the concentration of this compound that produces a 50% inhibition of the maximum agonist-induced contraction.

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion

This compound's role as a smooth muscle relaxant is fundamentally linked to its antagonism of muscarinic M3 receptors. By competitively inhibiting the binding of acetylcholine to these receptors, this compound effectively interrupts the primary signaling pathway responsible for smooth muscle contraction. While specific, high-quality quantitative data for this compound's interaction with M3 receptors remains to be fully elucidated in the public domain, the established principles of muscarinic receptor pharmacology and the detailed experimental protocols outlined in this guide provide a robust framework for its investigation and characterization. Further research to quantify the binding affinity and functional potency of this compound at M3 and other muscarinic receptor subtypes would be invaluable for a more complete understanding of its pharmacological profile and for the development of future smooth muscle relaxants with enhanced selectivity and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1–M5 receptor single knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Direct Papaverine-Like Spasmolytic Action of Camylofin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent recognized for its dual mechanism of action, which combines a neurotropic (anticholinergic) effect with a direct musculotropic effect on smooth muscle cells. This technical guide focuses on the core of its direct spasmolytic properties, which are functionally similar to those of papaverine. The primary mechanism involves the selective inhibition of phosphodiesterase type IV (PDE4), leading to an accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade ultimately results in a decrease in cytosolic calcium concentrations, preventing the activation of the contractile apparatus and inducing smooth muscle relaxation. This document provides a detailed examination of the underlying signaling pathways, presents comparative clinical data, and outlines the methodologies of key studies to offer a comprehensive resource for research and development professionals.

The Dual Spasmolytic Mechanism of this compound

This compound exerts its spasmolytic effects through two distinct and synergistic pathways:

-

Neurotropic Action: A mild atropine-like anticholinergic effect, where it competitively inhibits acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.[1][2][3][4] This action is less pronounced than its direct effect but contributes to its overall efficacy by blocking nerve-mediated muscle spasms.[1][4]

-

Musculotropic Action: A direct, papaverine-like action on the smooth muscle itself, independent of nervous system input.[2][4] This is the predominant and more potent component of its mechanism, involving the modulation of intracellular signaling pathways to induce relaxation.[4]

This dual-action profile makes this compound a highly effective agent for treating colicky pain and spasms originating from the gastrointestinal, biliary, or urogenital tracts.[2][3]

Core Mechanism: Direct Musculotropic (Papaverine-Like) Action

The direct spasmolytic effect of this compound is characterized by its ability to relax smooth muscle through intracellular mechanisms, a mode of action it shares with the opium alkaloid papaverine.

Phosphodiesterase IV (PDE4) Inhibition

The central element of this compound's direct action is the inhibition of phosphodiesterase type IV (PDE4).[1][4] Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides. By selectively inhibiting the PDE4 isoenzyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][2][4]

Downstream Signaling Cascade

The inhibition of PDE4 initiates a cascade of events within the smooth muscle cell, leading to relaxation:

-

Increased Cyclic AMP (cAMP): PDE4 inhibition leads to an accumulation of intracellular cAMP.[1][2][4]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Calcium Sequestration and Efflux: PKA phosphorylates various target proteins that collectively work to lower the concentration of free cytosolic calcium (Ca2+). This is achieved by promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and increasing its efflux from the cell.

-

Inhibition of Myosin Light Chain Kinase (MLCK): The reduction in intracellular Ca2+ prevents the formation of the Ca2+-calmodulin complex, which is necessary to activate Myosin Light Chain Kinase (MLCK).[5][6]

-

Smooth Muscle Relaxation: Without active MLCK, the myosin light chains are not phosphorylated, the actin-myosin cross-bridge cycle cannot occur, and the muscle cell relaxes.[1][5]

Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways and a typical experimental workflow for evaluating spasmolytic agents.

Caption: this compound's direct spasmolytic signaling pathway via PDE4 inhibition.

Caption: General pathway of G-protein coupled smooth muscle contraction.

Caption: Workflow for a randomized comparative clinical trial of spasmolytics.

Comparative Pharmacology: this compound vs. Papaverine

While this compound's action is termed "papaverine-like," there are important distinctions in their pharmacological profiles.

| Feature | This compound | Papaverine |

| Primary Mechanism | Phosphodiesterase (PDE) Inhibition[1][2] | Phosphodiesterase (PDE) Inhibition[7][8][9][10] |

| PDE Selectivity | Selective for PDE4[1][2][4] | Non-selective inhibitor of multiple PDE isoenzymes[10] |

| Effect on Cyclic Nucleotides | Increases intracellular cAMP[1][2] | Increases both cAMP and cGMP[7][8][10] |

| Other Mechanisms | Mild anticholinergic (neurotropic) action[2][4] | May also block calcium channels directly[8][10] |

The selectivity of this compound for the PDE4 isoenzyme is a key differentiator. This specificity may contribute to a more targeted therapeutic effect and a potentially favorable side-effect profile compared to non-selective inhibitors like papaverine.

Efficacy Data from Comparative Clinical Studies

Clinical evidence highlights this compound's potency. Studies have consistently shown its superiority or non-inferiority compared to other common spasmolytics.

Table 1: Comparative Efficacy of this compound in Abdominal Colic

| Study Comparison | This compound Combination | Comparator Combination | Key Finding |

| Abdominal Spasmodic Pain | This compound (25 mg) + Paracetamol (300 mg) | Dicyclomine (20 mg) + Paracetamol (500 mg) | This compound group showed a significantly higher reduction in VAS scores for pain and greater improvement in tenderness and rigidity.[11][12] |

| Renal Colic | This compound + Diclofenac | Hyoscine | This compound combination demonstrated better outcomes.[12][13] |

| Menstrual Colic | This compound + Mefenamic Acid | Dicyclomine + Mefenamic Acid | This compound combination showed superior results in managing menstrual colic.[12][13] |

VAS = Visual Analogue Scale

Table 2: Efficacy of this compound in Augmentation of Labor

| Comparator | This compound Finding | Quantitative Result (Example) |

| Hyoscine | Superior effect on cervical dilatation; significant shortening of 1st and 3rd stages of labor.[2] | Rate of cervical dilatation: 3.14 cm/hr for this compound vs. 2.78 cm/hr for Hyoscine (p<0.001).[2] |

| Drotaverine, Valethamate | Statistically significant superiority, suggesting higher spasmolytic potency.[2][12][13] | Consistently demonstrated faster cervical dilatation rates and shorter labor duration in multiple studies.[2][13] |

| Hyoscine + Valethamate (Combination) | A single dose of this compound showed superior efficacy compared to three hourly doses of the comparator combination.[2][12][13] | N/A |

Methodologies of Cited Clinical Studies

The data presented are derived from various clinical trials. The general protocols for these studies are summarized below.

Table 3: Summary of Experimental Protocols

| Study Type | Open-label, Randomized, Comparative Study | Randomized, Controlled, Comparative Study |

| Indication | Abdominal Spasmodic Pain | Augmentation of Labor in Primigravida |

| Patient Population | 50 patients with acute spasmodic abdominal pain.[11] | 150 subjects randomized into three groups of 50 each.[2] |

| Intervention Groups | Group 1: Oral Fixed-Dose Combination (FDC) of this compound (25 mg) and Paracetamol (300 mg).[11] Group 2: Oral FDC of Dicyclomine (20 mg) and Paracetamol (500 mg).[11] | Group 1 (this compound): Intramuscular this compound.[2] Group 2 (Hyoscine): Intravenous Hyoscine.[2] Group 3 (Control): No spasmolytic agent.[2] |

| Treatment Duration | 5 days.[11] | During the active first stage of labor.[2] |

| Primary Endpoints | Reduction in pain intensity measured by Visual Analogue Scale (VAS).[11] Improvement in clinical signs like tenderness and abdominal rigidity.[11] | Rate of cervical dilatation (cm/hr).[2] Duration of the first and third stages of labor.[2] |

| Method of Assessment | VAS scores and clinical examination at baseline and follow-up visits.[11] | Per-vaginal examinations to assess cervical dilatation at regular intervals. |

Conclusion

This compound's direct papaverine-like spasmolytic action is a potent and well-defined mechanism that provides a strong foundation for its clinical efficacy. Its selective inhibition of the PDE4 isoenzyme distinguishes it from non-selective agents like papaverine, leading to a targeted increase in cAMP and subsequent smooth muscle relaxation through the reduction of intracellular calcium. This direct musculotropic effect, complemented by a mild neurotropic action, is supported by substantial clinical data demonstrating its superiority over other spasmolytics in various indications. For drug development professionals and researchers, this compound serves as a significant example of a targeted smooth muscle relaxant with a robust clinical profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijrcog.org [ijrcog.org]

- 3. This compound: View Uses, Side Effects and Medicines [truemeds.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 9. What is Papaverine Hydrochloride used for? [synapse.patsnap.com]

- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijrcog.org [ijrcog.org]

- 13. researchgate.net [researchgate.net]

Camylofin's Inhibition of Phosphodiesterase IV: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camylofin is a synthetic antispasmodic agent recognized for its dual mechanism of action, involving both anticholinergic effects and direct smooth muscle relaxation.[1][2] A significant component of its direct musculotropic activity is attributed to the inhibition of phosphodiesterase type IV (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This document provides a detailed technical overview of the molecular mechanism of this compound's interaction with PDE4, its downstream signaling effects leading to smooth muscle relaxation, and representative experimental protocols for assessing its inhibitory potential. While this compound is clinically utilized for its spasmolytic properties, this guide focuses on the biochemical and cellular pathways central to its PDE4-mediated effects.

Introduction to this compound and Phosphodiesterase IV

This compound is a smooth muscle relaxant employed in the management of spasms associated with various gastrointestinal and urogenital disorders.[3] Its therapeutic efficacy stems from a combination of two distinct pharmacological actions: an anticholinergic effect, which is less pronounced, and a direct action on smooth muscle cells.[1][2] The direct smooth muscle relaxation is primarily achieved through the inhibition of phosphodiesterase type IV (PDE4).[1][2]

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory cells and smooth muscle cells. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.[1][2] This elevation in cAMP levels is the linchpin of its spasmolytic effect.

Mechanism of Action: The PDE4-cAMP Signaling Pathway

The inhibition of PDE4 by this compound initiates a well-defined signaling cascade that culminates in the relaxation of smooth muscle.

-

Inhibition of PDE4: this compound binds to the PDE4 enzyme, blocking its catalytic activity. This action prevents the conversion of cAMP to its inactive form, 5'-AMP.

-

Elevation of Intracellular cAMP: The inhibition of cAMP degradation leads to an increase in its intracellular concentration.

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key downstream effector.

-

Phosphorylation of Target Proteins: PKA phosphorylates several target proteins that regulate intracellular calcium levels and the contractile machinery of the smooth muscle cell.

-

Reduction in Intracellular Calcium: PKA activation leads to the phosphorylation and subsequent sequestration of intracellular calcium into the sarcoplasmic reticulum. It also inhibits the influx of extracellular calcium. This reduction in cytosolic calcium is a primary driver of muscle relaxation.[1][2]

-

Myosin Light Chain Dephosphorylation: The decrease in intracellular calcium leads to the inactivation of myosin light chain kinase (MLCK). This, in turn, promotes the dephosphorylation of myosin light chains by myosin light chain phosphatase (MLCP), preventing the interaction of myosin with actin and resulting in muscle relaxation.

Quantitative Analysis of PDE4 Inhibition

A critical parameter for evaluating the potency of a PDE4 inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. To date, specific IC50 values for this compound against PDE4 isoforms have not been prominently reported in publicly available scientific literature. For comparative purposes, the table below provides a template for such data and includes IC50 values for other known PDE4 inhibitors.

| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Roflumilast | - | ~0.8 | - | ~0.7 |

| Apremilast | - | ~74 | - | ~110 |

| Crisaborole | - | ~68 | - | ~93 |

Data for Roflumilast, Apremilast, and Crisaborole are provided as examples and may vary based on experimental conditions.

Experimental Protocols

The following sections describe representative protocols for determining the in vitro inhibitory activity of a compound against PDE4 and for measuring its effects on intracellular cAMP levels. These protocols are based on established methodologies and can be adapted for the evaluation of this compound.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)